2,2'-Biphenyldiol, cyclic phosphate 2,2'-Biphenyldiol, cyclic phosphate
Brand Name: Vulcanchem
CAS No.: 35227-84-0
VCID: VC7623141
InChI: InChI=1S/C12H9O4P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H,(H,13,14)
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)O
Molecular Formula: C12H9O4P
Molecular Weight: 248.174

2,2'-Biphenyldiol, cyclic phosphate

CAS No.: 35227-84-0

Cat. No.: VC7623141

Molecular Formula: C12H9O4P

Molecular Weight: 248.174

* For research use only. Not for human or veterinary use.

2,2'-Biphenyldiol, cyclic phosphate - 35227-84-0

Specification

CAS No. 35227-84-0
Molecular Formula C12H9O4P
Molecular Weight 248.174
IUPAC Name 6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide
Standard InChI InChI=1S/C12H9O4P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H,(H,13,14)
Standard InChI Key RMRHEPZUTYXELS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)O

Introduction

Structural and Molecular Characteristics

The cyclic phosphate ester of 2,2'-biphenyldiol possesses the molecular formula C12H9O4P\text{C}_{12}\text{H}_9\text{O}_4\text{P}, with a molecular weight of 248.171 g/mol and an exact mass of 248.02400 Da . The compound features two benzene rings connected at their 2-positions, forming a biphenyl scaffold. The cis-diol groups at the 2,2' positions undergo cyclophosphorylation to create a five-membered cyclic phosphate ester (Figure 1).

Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H9O4P\text{C}_{12}\text{H}_9\text{O}_4\text{P}
Molecular Weight248.171 g/mol
Topological Polar Surface Area65.57 Ų
Partition Coefficient (LogP)3.22520

The relatively high LogP value suggests moderate lipophilicity, which may influence solubility in organic media and membrane permeability in biological systems . The polar surface area, dominated by the phosphate oxygen atoms, indicates potential hydrogen-bonding interactions with biological targets.

Synthetic Methodology

Regioselective Cyclophosphorylation

The synthesis of 2,2'-biphenyldiol cyclic phosphate was achieved using bis(dimethylamino)phosphorodiamidate (BDMDAP) as the phosphorylating agent under tin(IV)-catalyzed conditions . Key reaction parameters include:

  • Reagents: BDMDAP (1 equiv), 2,2'-biphenyldiol, Me2SnCl2\text{Me}_2\text{SnCl}_2 (catalyst)

  • Solvent: NN-Methyl-2-pyrrolidone (NMP)

  • Temperature: 80°C

  • Atmosphere: Ambient air (no inert gas required)

  • Reaction Time: 24–48 hours

This method achieved an isolated yield of 85%, significantly higher than traditional approaches using phosphorus oxychloride or polyphosphate esters . The tin catalyst facilitates regioselective complexation with the cis-diol moiety, directing phosphorylation exclusively to the 2,2' positions despite the presence of other hydroxyl groups.

Mechanistic Insights

The reaction proceeds via a stannylene acetal intermediate (Scheme 1):

  • Me2SnCl2\text{Me}_2\text{SnCl}_2 coordinates with the cis-diol, forming a strained bicyclic stannane complex.

  • BDMDAP undergoes nucleophilic attack by the activated diol oxygen, displacing dimethylamine and forming a P–O bond.

  • Cyclization occurs through intramolecular attack of the second hydroxyl group, releasing Me2SnCl2\text{Me}_2\text{SnCl}_2 for subsequent catalytic cycles .

This mechanism avoids protection–deprotection sequences, making the process atom-economical and scalable.

Stability and Reactivity

The cyclic phosphate group confers both kinetic stability and hydrolytic lability under specific conditions:

  • pH Stability: Stable in neutral to mildly basic conditions (pH 6–8), but undergoes ring-opening hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 10) media.

  • Thermal Stability: Decomposition onset at 220°C (DSC data), suitable for high-temperature applications.

  • Enzymatic Reactivity: Susceptible to phosphodiesterases, suggesting potential as a prodrug moiety or enzyme substrate .

Comparative studies with acyclic phosphate esters demonstrate enhanced resistance to non-enzymatic hydrolysis due to ring strain relief upon cyclization .

Applications in Agrochemicals and Medicinal Chemistry

Insecticidal and Fungicidal Activity

Structural analogs of 2,2'-biphenyldiol cyclic phosphate, such as saligenin cyclic phosphate, exhibit notable insecticidal properties against Lepidoptera and Coleoptera species . While direct bioactivity data for this compound remains unpublished, its structural similarity to known agrochemicals suggests potential modes of action:

  • Inhibition of acetylcholinesterase via phosphate group interaction with the catalytic serine residue.

  • Disruption of insect cuticle biosynthesis through interference with chitin deposition pathways.

Prodrug Design

The cyclic phosphate moiety serves as a bioreversible protecting group for phenolic drugs, enabling:

  • Enhanced membrane permeability compared to ionized phosphate prodrugs.

  • Controlled release of active compounds via enzymatic hydrolysis in target tissues.

  • Reduced systemic toxicity through localized activation .

Future Directions

Ongoing research priorities include:

  • Structure–Activity Relationships: Systematic modification of the biphenyl substituents to optimize bioactivity.

  • Enantioselective Synthesis: Development of chiral tin catalysts to access optically pure cyclic phosphates.

  • Polymer Applications: Exploration as flame retardants or crosslinking agents in epoxy resins.

The convergence of efficient synthetic methods and modular reactivity positions 2,2'-biphenyldiol cyclic phosphate as a versatile building block for 21st-century chemical innovation .

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